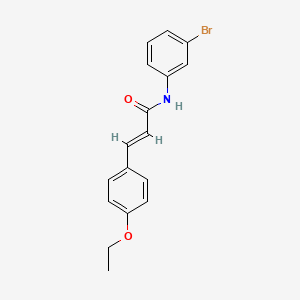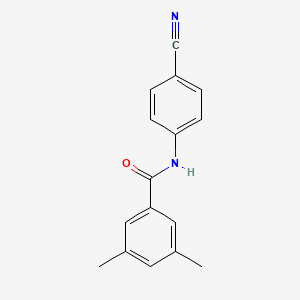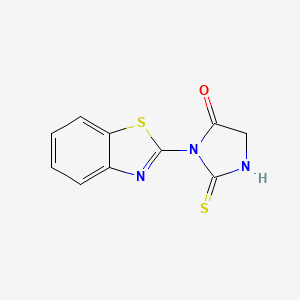![molecular formula C18H11NO4S B5813357 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the family of coumarin derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets. For example, this compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This property makes this compound a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. This compound has also been found to exhibit anti-inflammatory activity, which can reduce inflammation in the body. This compound has also been found to exhibit antitumor activity, which can inhibit the growth of cancer cells. This compound has also been found to exhibit antimicrobial activity, which can inhibit the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. Another advantage of using this compound is its high yield synthesis method, which makes it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could focus on the development of new formulations of this compound that improve its solubility in water, which could make it more useful in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. This compound has also been found to inhibit the activity of various enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one involves the condensation of 2-hydroxyacetophenone with 2-aminobenzoic acid to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with thioglycolic acid to form the final product, this compound. The overall yield of this synthesis method is around 70%.
Applications De Recherche Scientifique
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c20-14(10-24-18-19-13-6-2-4-8-16(13)23-18)12-9-11-5-1-3-7-15(11)22-17(12)21/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWKDQNQIUBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)
![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813308.png)
![3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide](/img/structure/B5813310.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)
![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)

